3-Phenyl-1H-pyrrolo[3,2-b]pyridine

Fragment-Based Drug Discovery SHP2 Allosteric Inhibition X-ray Crystallography

3-Phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol, characterized by a pyrrole ring fused to a pyridine ring with a phenyl substituent at the 3-position. It belongs to the 4-azaindole class of pyrrolopyridines and has been co-crystallized as a fragment within the allosteric tunnel site of the SHP2 phosphatase, serving as a validated starting point for fragment-based drug discovery.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 25797-04-0
Cat. No. B15391223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrrolo[3,2-b]pyridine
CAS25797-04-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=CC=C3
InChIInChI=1S/C13H10N2/c1-2-5-10(6-3-1)11-9-15-12-7-4-8-14-13(11)12/h1-9,15H
InChIKeyDXJFWRGMIGRYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 25797-04-0): Core Scaffold Identity and Procurement Baseline


3-Phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol, characterized by a pyrrole ring fused to a pyridine ring with a phenyl substituent at the 3-position [1]. It belongs to the 4-azaindole class of pyrrolopyridines and has been co-crystallized as a fragment within the allosteric tunnel site of the SHP2 phosphatase, serving as a validated starting point for fragment-based drug discovery [2]. This compound is cataloged as a non-polymer ligand (ID: A1H4P) in the Protein Data Bank and is primarily procured as a research chemical for use as a synthetic intermediate or a biochemical tool compound [3].

Why 3-Phenyl-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Generic Azaindole Analogs


Generic substitution of 3-Phenyl-1H-pyrrolo[3,2-b]pyridine with other commercially available azaindole isomers, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif, introduces critical regioisomer-specific differences in hydrogen-bonding patterns and electrostatic surface potentials [1]. Critically, the [3,2-b] fusion isomer has been validated to occupy the tunnel allosteric site of SHP2, a specific protein pocket whose shape and water network are incompatible with the alternative [2,3-b] scaffold without significant structural perturbation [2]. Consequently, selecting the incorrect regioisomer for a fragment screen or a structure-activity relationship (SAR) study would result in a complete loss of the validated binding pose and misdirect downstream chemical optimization efforts.

Quantitative Differentiation Evidence for 3-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 25797-04-0)


Core Fragment Identification and Hit Validation Status in SHP2 Allosteric Pocket

3-Phenyl-1H-pyrrolo[3,2-b]pyridine is differentiated from commercially available but non-validated pyrrolopyridine fragments by its confirmed binding to the SHP2 tunnel site [1]. It is one of 88 validated fragments from a high-concentration screen of 1,660 compounds, representing a stringent 5.3% hit rate [2]. In contrast to the vast majority of chemical matter that showed no binding, this molecule is a 'Subject of Investigation' in PDB entry 8S0I, resolved at 1.93 Å, and demonstrates an occupancy of 2 molecules in the asymmetric unit. While specific IC50 or KD values for this exact fragment were not reported in the primary literature, its status as a confirmed, structure-enabled hit is a distinct qualitative advantage over unvalidated, structurally similar scaffolds.

Fragment-Based Drug Discovery SHP2 Allosteric Inhibition X-ray Crystallography

Physicochemical Property Differentiation from the 7-Azaindole Isomer

The 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) exhibits distinct physicochemical properties compared to its 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine), despite sharing the same molecular formula [1]. The 4-azaindole isomer has a calculated XLogP3 of 2.7 and a topological polar surface area of 28.7 Ų, reflecting the influence of the pyridyl nitrogen position on lipophilicity and polarity [2]. In contrast, the unsubstituted 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is reported to have a logP of -0.59 . This substantial difference in lipophilicity directly influences solubility, permeability, and non-specific protein binding profiles, making the isomers non-interchangeable in the context of a lead optimization campaign.

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Researcher and Industrial Application Scenarios for 3-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 25797-04-0)


Structure-Enabled SHP2 Allosteric Inhibitor Design

Medicinal chemistry teams can leverage this compound as a characterized starting fragment for structure-based drug design targeting SHP2, an oncogenic phosphatase. The co-crystal structure (PDB 8S0I) provides precise coordinates for the compound bound to the allosteric tunnel site, enabling rational, computationally guided expansion into more potent leads, as demonstrated in the first published fragment-to-lead campaign against this target [1].

Differential Scaffold SAR Exploration

Research groups investigating kinase or phosphatase inhibitors can procure this specific 4-azaindole isomer to perform comparative SAR against the more common 7-azaindole isomer. The significant difference in lipophilicity (XLogP3 of 2.7 vs. -0.59) allows for the systematic study of the impact of the core's electronic and steric configuration on potency, selectivity, and ADME properties, thereby building a comprehensive understanding of the azaindole chemical space [2].

Biophysical Assay Control and Tool Compound

This compound serves as an ideal, structurally characterized negative control or baseline tool in biophysical assays such as thermal shift assays or surface plasmon resonance (SPR) for screening novel SHP2 inhibitors. Its status as a confirmed but weak fragment binder (as indicated by its role in the fragment screen [3]) provides a low-affinity reference point essential for validating assay sensitivity and calibrating the detection range for more potent, optimized leads.

Quote Request

Request a Quote for 3-Phenyl-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.